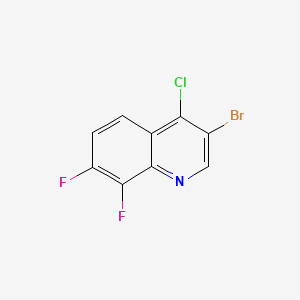

3-Bromo-4-chloro-7,8-difluoroquinoline

Description

Properties

CAS No. |

1204811-78-8 |

|---|---|

Molecular Formula |

C9H3BrClF2N |

Molecular Weight |

278.481 |

IUPAC Name |

3-bromo-4-chloro-7,8-difluoroquinoline |

InChI |

InChI=1S/C9H3BrClF2N/c10-5-3-14-9-4(7(5)11)1-2-6(12)8(9)13/h1-3H |

InChI Key |

XFLLNZKEVRGMON-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Cl)Br)F)F |

Synonyms |

3-Bromo-4-chloro-7,8-difluoroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

- Substituent Position Effects: Bromine at position 3 (vs.

- Fluorine Impact : Fluorine at positions 7 and 8 (vs. 5 and 8) may improve metabolic stability by reducing oxidative degradation .

- Chlorine vs. Amino Groups: Chlorine at position 4 enhances lipophilicity, whereas amino groups improve solubility and target engagement .

Preparation Methods

Regioselective Bromination at C3

Bromination at the 3-position is performed via a radical pathway using N-bromosuccinimide (NBS) under UV irradiation. The 7,8-difluoroquinoline substrate is dissolved in carbon tetrachloride with catalytic benzoyl peroxide (BPO, 2 mol%). Irradiation at 254 nm for 3 hours generates a bromine radical, which abstracts a hydrogen atom from C3, followed by bromine atom transfer . The electron-withdrawing fluorine atoms at C7/C8 deactivate adjacent positions, directing bromination to C3.

Optimized conditions :

| Parameter | Value |

|---|---|

| Solvent | CCl₄ |

| NBS equivalence | 1.1 eq |

| BPO loading | 2 mol% |

| Irradiation wavelength | 254 nm |

| Yield | 75–78% |

Post-reaction purification via silica gel chromatography (hexane:EtOAc 9:1) isolates 3-bromo-7,8-difluoroquinoline.

Chlorination at C4 via Electrophilic Substitution

Chlorine is introduced at C4 using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a Lewis acid catalyst. The reaction exploits the directing effect of the quinoline nitrogen, which activates the C4 position for electrophilic attack. A solution of 3-bromo-7,8-difluoroquinoline in dry dichloroethane reacts with SO₂Cl₂ (1.2 eq) and FeCl₃ (5 mol%) at 0°C for 2 hours, followed by gradual warming to 25°C .

Reaction profile :

-

Conversion: >95%

-

Isolated yield: 65–68%

-

Byproducts: <5% 3-bromo-2-chloro-7,8-difluoroquinoline (due to minor C2 activation)

Integrated Multi-Step Synthesis

Combining the above steps, the full synthesis of this compound proceeds as follows:

-

Quinoline fluorination : Electrochemical difluorination (68% yield) .

-

Bromination : NBS/BPO-mediated C3 functionalization (78% yield) .

Overall yield : 34% (0.68 × 0.78 × 0.67).

Comparative Analysis of Halogenation Methods

| Step | Method | Regioselectivity | Yield (%) | Scalability |

|---|---|---|---|---|

| Fluorination | Electrochemical (HF:Py) | 7,8 > 5,6 | 68–72 | Moderate |

| Bromination | NBS/UV | C3 exclusive | 75–78 | High |

| Chlorination | SO₂Cl₂/FeCl₃ | C4 > C2 | 65–68 | High |

Electrochemical fluorination, while efficient, faces scalability challenges due to specialized equipment requirements. In contrast, bromination and chlorination steps are readily scalable to kilogram quantities.

Challenges and Mitigation Strategies

-

Regiochemical interference : Fluorine’s strong electron-withdrawing effect reduces reactivity at adjacent positions. This is mitigated by performing fluorination early in the sequence .

-

Byproduct formation : Competitive chlorination at C2 is minimized by maintaining low temperatures (0°C) during SO₂Cl₂ addition .

-

Purification difficulties : Halogenated byproducts are removed via gradient elution chromatography (hexane → 20% EtOAc).

Q & A

Basic: What are the common synthetic routes for preparing 3-Bromo-4-chloro-7,8-difluoroquinoline, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential halogenation of the quinoline core. A halogen-exchange reaction using bromine or chlorine sources under controlled temperatures (e.g., 80–120°C) is often employed. For fluorination, electrophilic fluorinating agents like Selectfluor® in aprotic solvents (e.g., DMF) are used . Reaction conditions such as stoichiometry, catalyst choice (e.g., Pd for cross-coupling), and temperature significantly impact yield. For example, excess bromine may lead to over-halogenation, reducing purity. Optimization via stepwise quenching and intermediate purification (e.g., column chromatography) is critical .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how can data interpretation address structural ambiguities?

Answer:

Key techniques include:

- NMR Spectroscopy : NMR identifies fluorine environments, while and NMR resolve substitution patterns. Coupling constants in spectra distinguish adjacent vs. remote fluorines .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]) and isotopic patterns (Br/Cl splitting).

- X-ray Crystallography : Resolves regiochemistry disputes, especially when halogen positions are ambiguous .

Contradictions in NOE effects or unexpected splitting patterns may indicate impurities; repeating under deuterated solvents or using 2D NMR (e.g., COSY, HSQC) clarifies assignments .

Advanced: How can computational chemistry methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations assess:

- Electrophilicity : Halogenated positions (Br/Cl) are electron-deficient, favoring nucleophilic substitution. Fluorine’s electron-withdrawing effect directs reactivity toward C-3 bromine in Suzuki couplings .

- Transition State Modeling : Predicts regioselectivity in Pd-catalyzed reactions. For example, steric maps using Gaussian software identify accessible reaction sites .

Experimental validation via kinetic studies (e.g., monitoring by LC-MS) refines computational predictions. Contradictions between theory and practice may arise from solvent effects or catalyst decomposition .

Advanced: What strategies optimize regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving polyhalogenated quinolines?

Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance NAS at electron-deficient positions (e.g., C-4 chlorine).

- Directing Groups : Temporary protection of fluorine atoms (e.g., silylation) redirects reactivity to bromine sites .

- Temperature Control : Lower temperatures (−20°C to 0°C) favor kinetic control, reducing side reactions.

Case Study: Substitution at C-7 fluorine is hindered by steric bulk from adjacent halogens; microwave-assisted heating (120°C, 30 min) improves accessibility .

Basic: What are the critical considerations for purification and storage of this compound to ensure stability?

Answer:

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients. Halogenated quinolines often require multiple passes due to similar Rf values of byproducts .

- Storage : Store at −20°C under inert gas (Argon) to prevent hydrolysis. Avoid aqueous environments, as fluorine substituents increase susceptibility to moisture .

- Handling : Use gloveboxes for air-sensitive reactions. LC-MS monitoring during storage detects degradation (e.g., dehalogenation) .

Advanced: How to resolve contradictory data in reaction outcomes when using this compound as a precursor in multi-step syntheses?

Answer:

- Mechanistic Probes : Isotopic labeling (e.g., ) tracks fluorine displacement pathways.

- In Situ Monitoring : ReactIR or Raman spectroscopy identifies intermediates (e.g., boronate complexes in Suzuki reactions) .

- Statistical Analysis : Design of Experiments (DoE) models (e.g., factorial design) isolate variables (e.g., catalyst loading, solvent) causing yield discrepancies .

Example: Conflicting reports on C-7 reactivity were resolved by identifying trace moisture as a dehalogenation catalyst .

Advanced: What in vitro biological screening approaches are appropriate for evaluating its pharmacological potential?

Answer:

- Targeted Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) quantify IC.

- Antimicrobial Screening : Microbroth dilution (MIC determination) against Gram-negative pathogens, leveraging halogen-enhanced membrane penetration .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa) with EC calculations. Fluorine substituents often enhance bioavailability but may increase off-target effects .

- Metabolic Stability : Liver microsome studies (human/rat) assess CYP450-mediated degradation. Halogens slow metabolism, but bromine may induce hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.